molecular formula C6H7NO2S B128100 Methyl 3-aminothiophene-2-carboxylate CAS No. 22288-78-4

Methyl 3-aminothiophene-2-carboxylate

Cat. No. B128100
CAS RN: 22288-78-4
M. Wt: 157.19 g/mol
InChI Key: TWEQNZZOOFKOER-UHFFFAOYSA-N
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Patent
US08536161B2

Procedure details

A mixture of methyl 3-amino-2-thiophenecarboxylate 1 (13.48 g, 85.85 mmol) and urea (29.75 g, 5 eq.) was heated at 190° C. for 2 hours. The hot reaction mixture was poured onto sodium hydroxide solution and any insoluble material was removed by filtration. The mixture was then acidified (HCl, 2N) to yield 1H-thieno[3,2-d]pyrimidine-2,4-dione 2 as a white precipitate, which was collected by filtration and air dried (9.49 g, 66%). 1H NMR 400 MHz, d6-DMSO) 6.90 (1H, d, J=5.2 Hz), 8.10 (1H, d, J=5.2 Hz), 11.60-11.10 (2H, br s).
Quantity
13.48 g
Type
reactant
Reaction Step One
Name
Quantity
29.75 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9]C)=O.[NH2:11][C:12](N)=[O:13]>>[NH:1]1[C:2]2[CH:6]=[CH:5][S:4][C:3]=2[C:7](=[O:9])[NH:11][C:12]1=[O:13]

Inputs

Step One
Name
Quantity
13.48 g
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)OC
Name
Quantity
29.75 g
Type
reactant
Smiles
NC(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The hot reaction mixture was poured onto sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
any insoluble material was removed by filtration

Outcomes

Product
Name
Type
product
Smiles
N1C(NC(C2=C1C=CS2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.